molecular formula C23H27N3O B6129367 [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol

[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B6129367
M. Wt: 361.5 g/mol
InChI Key: CQYFWXHCKLYLHR-NRFANRHFSA-N
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Description

[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can be performed on the pyrazole ring to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenyl and pyrazole derivatives.

Scientific Research Applications

[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol: shares structural similarities with other pyrazole and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[(2S)-1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-17-10-11-18(2)22(13-17)26-15-20(14-25-12-6-9-21(25)16-27)23(24-26)19-7-4-3-5-8-19/h3-5,7-8,10-11,13,15,21,27H,6,9,12,14,16H2,1-2H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYFWXHCKLYLHR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCC[C@H]4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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